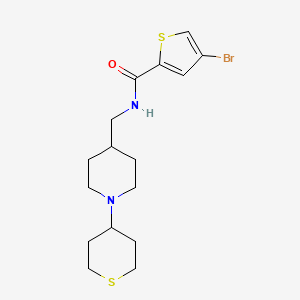![molecular formula C30H25ClFN5O6 B2508186 (Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-08-3](/img/structure/B2508186.png)
(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also has a dipyridopyrimidine group, which is a fused ring system containing two pyridine rings and one pyrimidine ring. The presence of the ethyl and tetrahydrofuran groups suggest that this compound could be a derivative of a larger molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The isoxazole ring could be formed through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The dipyridopyrimidine group could be synthesized through a multi-step pathway involving condensation and cyclization reactions. The ethyl and tetrahydrofuran groups could be introduced through substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The isoxazole and dipyridopyrimidine rings would contribute to the rigidity of the molecule, while the ethyl and tetrahydrofuran groups would add some flexibility. The presence of multiple nitrogen, oxygen, and halogen atoms would make this compound highly polar.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The isoxazole ring could undergo electrophilic substitution or be opened under acidic or basic conditions. The dipyridopyrimidine group could participate in nucleophilic substitution reactions at the pyrimidine ring. The ethyl group could undergo oxidation to form a carboxylic acid, and the tetrahydrofuran ring could be opened through acid-catalyzed hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Its polarity and the presence of multiple hydrogen bond donors and acceptors suggest that it would be soluble in polar solvents like water. Its melting and boiling points would likely be relatively high due to the presence of multiple ring systems.Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure and potential harm.
Direcciones Futuras
Further research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and reactivity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Propiedades
IUPAC Name |
ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClFN5O6/c1-3-41-30(40)19-14-18-26(33-22-11-4-5-12-36(22)29(18)39)37(15-17-8-7-13-42-17)27(19)34-28(38)23-16(2)43-35-25(23)24-20(31)9-6-10-21(24)32/h4-6,9-12,14,17H,3,7-8,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSQPYDRJKJYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)F)C)CC6CCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClFN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

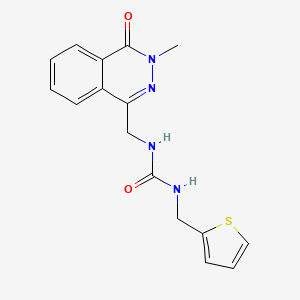
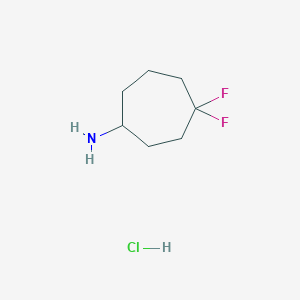
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)
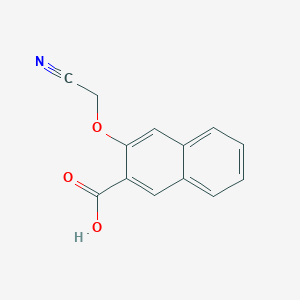
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)
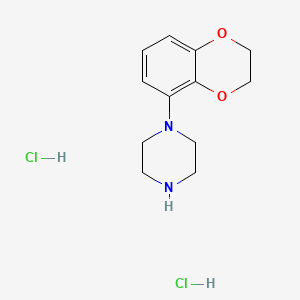
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)
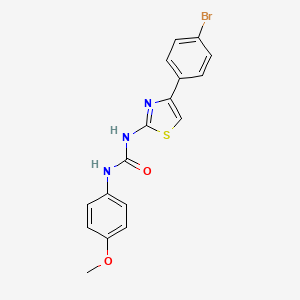
![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)
